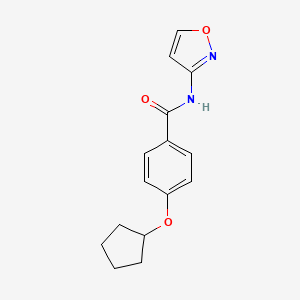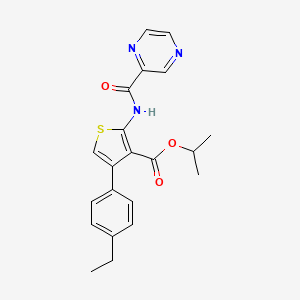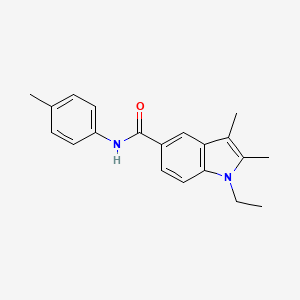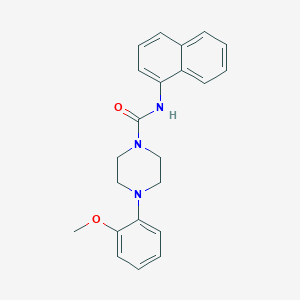
4-(CYCLOPENTYLOXY)-N-(12-OXAZOL-3-YL)BENZAMIDE
Übersicht
Beschreibung
4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopentyloxy group attached to the benzene ring and an oxazole ring attached to the amide nitrogen. It is a versatile small molecule scaffold used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with cyclopentanol in the presence of a dehydrating agent such as thionyl chloride to form 4-(cyclopentyloxy)benzoic acid.
Oxazole Ring Formation: The oxazole ring can be introduced by reacting the 4-(cyclopentyloxy)benzoic acid with an appropriate oxazole derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate product with an amine derivative of oxazole under suitable conditions, such as using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or oxazole ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzoic acid
- 4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzylamine
- 4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzyl alcohol
Uniqueness
4-(Cyclopentyloxy)-N-(12-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(16-14-9-10-19-17-14)11-5-7-13(8-6-11)20-12-3-1-2-4-12/h5-10,12H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWHYFEWAQIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid](/img/structure/B3590782.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3590786.png)


![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-5-methyl-2-furamide](/img/structure/B3590805.png)

![(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B3590832.png)
![N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B3590834.png)


![METHYL 3-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B3590854.png)
![4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B3590868.png)
![PROPAN-2-YL 5-CARBAMOYL-2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3590871.png)
![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B3590878.png)
